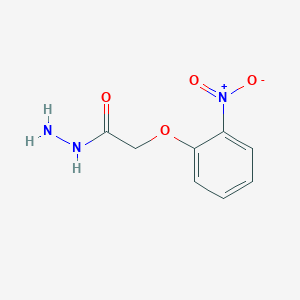

2-(2-Nitrophenoxy)acetohydrazide

Übersicht

Beschreibung

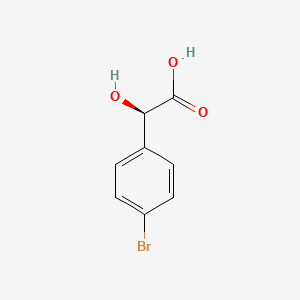

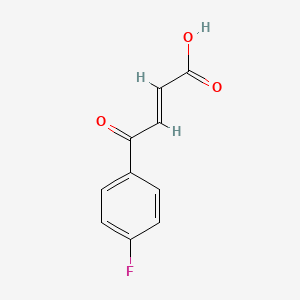

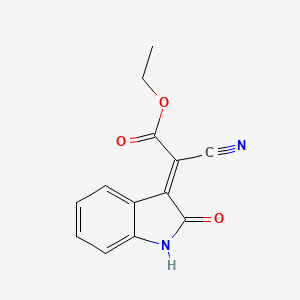

The compound 2-(2-Nitrophenoxy)acetohydrazide is a derivative of acetohydrazide with a nitrophenyl group attached through an ether linkage. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential biological activities. The nitro group's presence on the phenyl ring can significantly influence the molecular structure and reactivity of these compounds .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2-(4-nitrophenoxy)acetohydrazide derivatives have been prepared and characterized by various spectroscopic methods, including IR, UV-Vis, and NMR spectroscopy, as well as by single-crystal X-ray diffraction . Another related compound, (2-methyl-phenoxy)-acetohydrazide, was synthesized by refluxing o-cresol with ethyl chloroacetate in the presence of anhydrous potassium carbonate and dry acetone . These methods provide a basis for the synthesis of 2-(2-Nitrophenoxy)acetohydrazide, which could likely be synthesized using similar techniques.

Molecular Structure Analysis

The molecular structure of 2-(2-Nitrophenoxy)acetohydrazide is characterized by the dihedral angle between the benzene ring and the acetohydrazide plane, which is a significant structural feature affecting its reactivity and interactions. In a closely related compound, the dihedral angle was found to be 87.62°, and the nitro group was twisted by 19.3° with respect to the benzene ring . Such structural details are crucial for understanding the compound's chemical behavior and its interaction with other molecules.

Chemical Reactions Analysis

While specific reactions of 2-(2-Nitrophenoxy)acetohydrazide are not detailed in the provided papers, the urease inhibitory activities of similar compounds have been studied, indicating that these molecules can participate in biologically relevant interactions. Compounds with similar structures have shown strong urease inhibitory activities, which suggests that 2-(2-Nitrophenoxy)acetohydrazide may also exhibit similar properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Nitrophenoxy)acetohydrazide can be inferred from related compounds. For example, the crystal structure of a related compound revealed that molecules are linked into a double-column structure along the b-axis through N—H⋯O hydrogen bonds . Another related compound forms two-dimensional networks in the crystal structure through various hydrogen bonds, including N—H⋯N, N—H⋯O, and C—H⋯O interactions . These interactions are indicative of the solid-state properties of these compounds and can affect their solubility, melting point, and other physical characteristics.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

- Synthesis and Characterization: 2-(2-Nitrophenoxy)acetohydrazide derivatives have been synthesized and studied for their nonlinear optical properties. These compounds demonstrate potential for optical device applications, including optical limiters and switches, due to their effective two-photon absorption behavior (Naseema et al., 2010).

Urease Inhibition

- Structural Analysis and Inhibition Activity: Derivatives of 2-(2-Nitrophenoxy)acetohydrazide exhibit significant urease inhibitory activities, as indicated by their crystal structures and IC50 values. This suggests their potential application in treating diseases related to urease enzyme activity (Sheng et al., 2015).

Bioactivity of Metal Complexes

- Synthesis of Metal Complexes: Research has explored the synthesis of metal complexes with 2-(2-Nitrophenoxy)acetohydrazide derivatives, revealing their diverse bioactivities against bacteria and fungi. These complexes offer potential applications in antimicrobial treatments (Shakdofa et al., 2017).

Photocatalytic Applications

- Photocatalytic Degradation: There is evidence of 2-(2-Nitrophenoxy)acetohydrazide derivatives being used in photocatalytic degradation processes, particularly in environmental applications involving water treatment and pollution control (Jallouli et al., 2017).

Anticancer Activities

- Synthesis and Evaluation as Anticancer Agents: Certain derivatives of 2-(2-Nitrophenoxy)acetohydrazide have been synthesized and evaluated for their potential as anticancer agents, indicating their possible use in cancer therapy (Şenkardeş et al., 2021).

Corrosion Inhibition

- Synthesis for Corrosion Inhibition: Studies have been conducted on synthesizing 2-(2-Nitrophenoxy)acetohydrazide derivatives for corrosion inhibition, particularly in sea water, which could be significant in industrial applications (Ahmed, 2018).

Antileishmanial Activity

- Evaluation Against Leishmania Donovani: New analogues of 2-(2-Nitrophenoxy)acetohydrazide have been synthesized and tested for their antileishmanial activity, showing promise as potential therapeutics for leishmaniasis (Ahsan et al., 2016).

Eigenschaften

IUPAC Name |

2-(2-nitrophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-4-2-1-3-6(7)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTJSDSZEWQPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352126 | |

| Record name | 2-(2-nitrophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrophenoxy)acetohydrazide | |

CAS RN |

77729-22-7 | |

| Record name | 2-(2-nitrophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)